

Allyltrimethylsilane: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Allyltrimethylsilane

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Abstract

Allyltrimethylsilane [(CH₃)₃SiCH₂CH=CH₂] is a versatile organosilicon reagent that has become an indispensable tool in modern organic synthesis. This guide provides an in-depth overview of its discovery, history, physicochemical properties, and key applications, with a particular focus on the seminal Hosomi-Sakurai reaction. Detailed experimental protocols and spectroscopic data are presented to facilitate its practical use in the laboratory.

Introduction: A Historical Perspective

The journey of **allyltrimethylsilane** is intrinsically linked to the broader field of organosilicon chemistry. The first organosilicon compound, tetraethylsilane, was synthesized by Charles Friedel and James Crafts in 1863.^{[1][2]} However, it was the pioneering work of Frederic S. Kipping in the early 20th century that laid the extensive groundwork for the field, including the introduction of the term "silicone".^{[1][2]}

The specific reactivity of **allyltrimethylsilane** was noted as early as 1948 in its reaction with hydrobromic acid.^[3] However, its synthetic utility was not fully realized until the development of the Hosomi-Sakurai reaction in 1976. This reaction, which involves the Lewis acid-promoted allylation of various electrophiles, showcased the unique ability of the silyl group to stabilize a β-carbocation, a phenomenon known as the β-silicon effect. This discovery by Akira Hosomi

and Hideki Sakurai opened the door for the widespread use of **allyltrimethylsilane** as a stable and effective allyl anion equivalent.

Physicochemical and Spectroscopic Data

Allyltrimethylsilane is a colorless liquid with properties that make it a practical reagent in a variety of reaction conditions.

Table 1: Physical Properties of Allyltrimethylsilane

Property	Value	Reference
Molecular Formula	C ₆ H ₁₄ Si	
Molar Mass	114.26 g/mol	
Boiling Point	84-88 °C	
Density	0.719 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.407	

Table 2: Spectroscopic Data for Allyltrimethylsilane

Spectroscopy	Key Features	Reference
^1H NMR	Signals corresponding to the trimethylsilyl protons and the allyl protons can be observed.	
^{13}C NMR	Resonances for the methyl carbons of the trimethylsilyl group and the carbons of the allyl group are present.	
IR	Characteristic peaks for C-H stretching, C=C stretching of the allyl group, and Si-C vibrations are observed. A notable $\text{C}\beta\text{-C}\alpha$ stretching vibration is reported around 1586 cm^{-1} in the protonated form, indicative of the β -silyl effect.	
Mass Spec.	The molecular ion peak and characteristic fragmentation patterns, including the trimethylsilyl cation (m/z 73), can be identified.	

Synthesis of Allyltrimethylsilane

The most common and straightforward synthesis of **allyltrimethylsilane** involves the reaction of a Grignard reagent, allylmagnesium bromide, with trimethylchlorosilane.

Experimental Protocol: Synthesis of Allyltrimethylsilane

Materials:

- Magnesium foil (1.028 moles)
- Aluminum foil (0.257 moles)

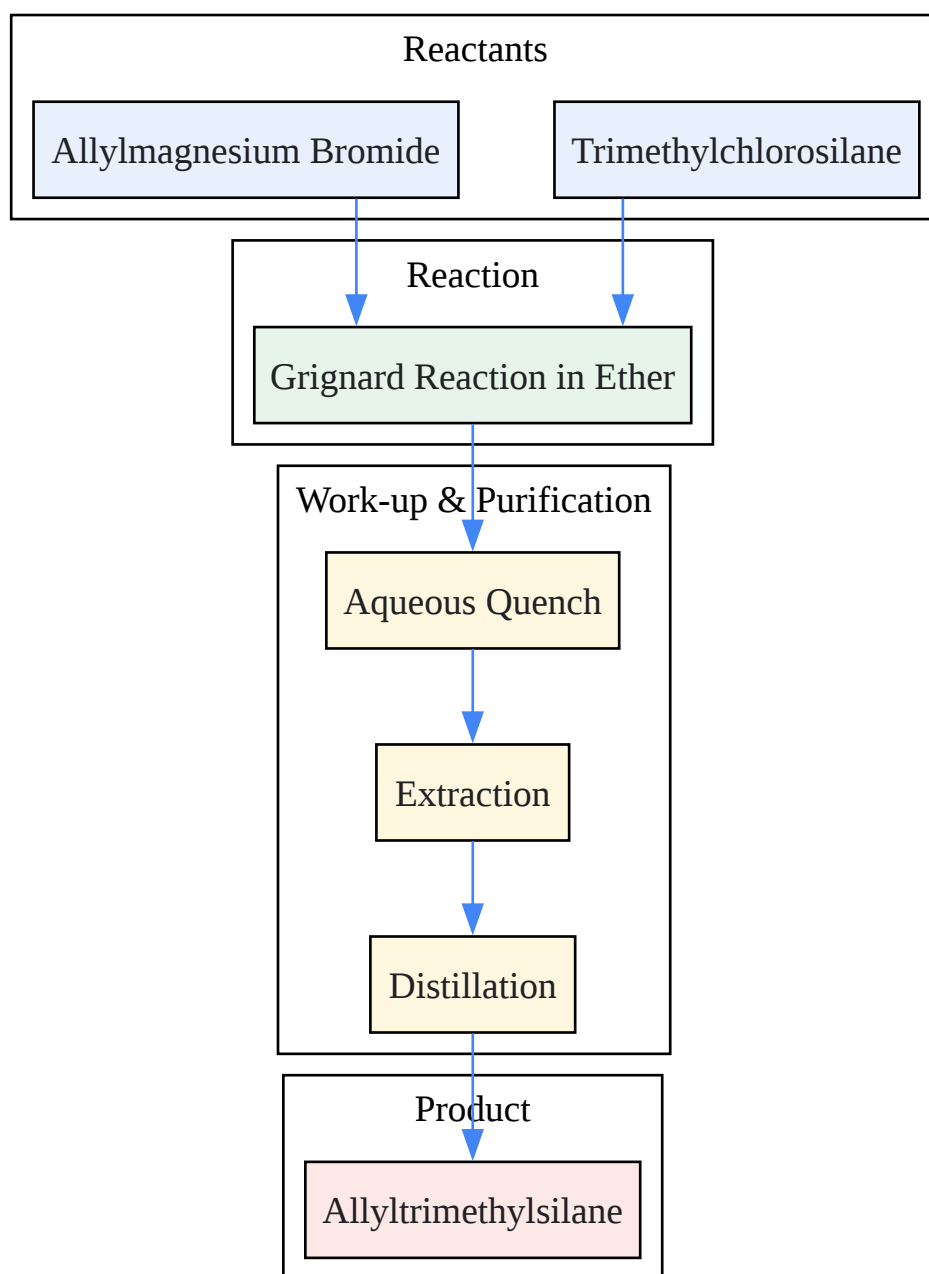
- Divinyl ether (solvent, 300 g)
- 3-Chloropropene (allyl chloride) (1.168 moles)
- Trimethylchlorosilane (1.401 moles)

Procedure:

- To a reaction flask, add the magnesium foil, aluminum foil, and divinyl ether.
- Prepare a mixed solution of 3-chloropropene and trimethylchlorosilane.
- Add the mixed solution dropwise to the reaction flask, maintaining the temperature at 50 ± 5 °C.
- After the addition is complete, heat the reaction mixture to reflux and continue the reaction for 5 hours.
- After the reaction is complete, filter the reaction liquid.
- Purify the filtrate by atmospheric distillation to obtain **allyltrimethylsilane**.

This procedure has been reported to yield **allyltrimethylsilane** with a purity of 99.3% and a yield of 84%.

Logical Workflow for Allyltrimethylsilane Synthesis



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Caption: General workflow for the synthesis of **allyltrimethylsilane**.

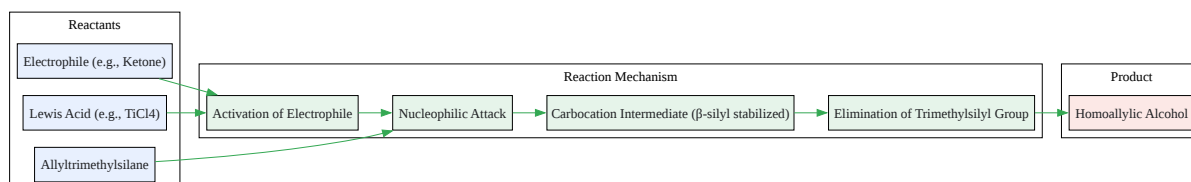
The Hosomi-Sakurai Reaction: Mechanism and Application

The Hosomi-Sakurai reaction is a cornerstone of **allyltrimethylsilane** chemistry, providing a reliable method for carbon-carbon bond formation. The reaction involves the Lewis acid-catalyzed addition of **allyltrimethylsilane** to a wide range of electrophiles, most commonly aldehydes and ketones, to produce homoallylic alcohols.

Mechanism

The reaction is initiated by the activation of the electrophile (e.g., a carbonyl compound) by a Lewis acid. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic γ -carbon of the **allyltrimethylsilane**. This nucleophilic attack is followed by the formation of a carbocation intermediate that is stabilized by the β -silicon effect. The final step involves the elimination of the trimethylsilyl group, typically facilitated by a nucleophile, to form the double bond of the homoallylic alcohol product.

Signaling Pathway of the Hosomi-Sakurai Reaction



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Caption: Mechanism of the Hosomi-Sakurai reaction.

Experimental Protocol: Hosomi-Sakurai Allylation of an Aldehyde

Materials:

- Aldehyde (1.0 equiv)
- Dichloromethane (DCM), anhydrous
- Titanium tetrachloride (TiCl₄) (1.0 equiv)
- **Allyltrimethylsilane** (1.5 equiv)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

- To a solution of the aldehyde in DCM at -78 °C, slowly add TiCl₄. Stir the resulting mixture at -78 °C for 5 minutes.
- Add **allyltrimethylsilane** dropwise to the reaction mixture.
- Allow the reaction to stir at -78 °C for 30 minutes.
- Quench the reaction by the addition of saturated aqueous NH₄Cl.
- Dilute the mixture with DCM and transfer to a separatory funnel.
- Separate the layers and extract the aqueous layer with DCM.
- Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate.
- Purify the residue by flash column chromatography to afford the desired homoallylic alcohol.

This protocol has been reported to yield the product in 89% yield.

Conclusion

Allyltrimethylsilane has a rich history rooted in the foundations of organosilicon chemistry. Its unique reactivity, particularly the ability of the silicon atom to stabilize a β -carbocation, has made it an invaluable reagent for the stereoselective formation of carbon-carbon bonds. The Hosomi-Sakurai reaction stands as a testament to its synthetic power and continues to be

widely employed in the synthesis of complex molecules, including natural products and pharmaceuticals. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers leveraging the capabilities of this versatile building block.

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References

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